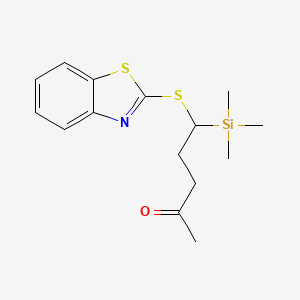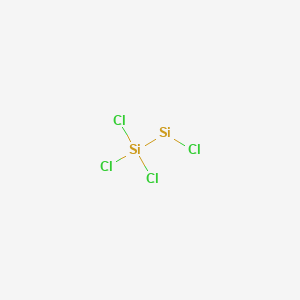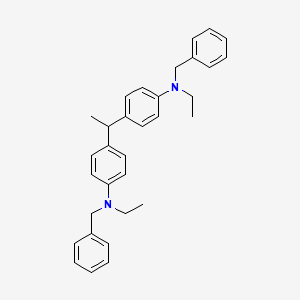
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- is a synthetic organic compound that features a unique combination of functional groups, including a pentanone backbone, a benzothiazolylthio moiety, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One possible route could involve the initial formation of the pentanone backbone, followed by the introduction of the benzothiazolylthio group through a nucleophilic substitution reaction. The final step might involve the addition of the trimethylsilyl group using a silylation reagent under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of alcohols or thiols.
Substitution: The benzothiazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug precursor.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- would involve its interaction with molecular targets through its functional groups. The benzothiazolylthio moiety might interact with biological receptors or enzymes, while the trimethylsilyl group could influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone, 5-(benzothiazolylthio)-: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
2-Pentanone, 5-(trimethylsilyl)-: Lacks the benzothiazolylthio group, resulting in different chemical properties.
Benzothiazole derivatives: Compounds with similar benzothiazolyl groups but different backbones.
Eigenschaften
CAS-Nummer |
106296-65-5 |
|---|---|
Molekularformel |
C15H21NOS2Si |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
5-(1,3-benzothiazol-2-ylsulfanyl)-5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C15H21NOS2Si/c1-11(17)9-10-14(20(2,3)4)19-15-16-12-7-5-6-8-13(12)18-15/h5-8,14H,9-10H2,1-4H3 |
InChI-Schlüssel |
KCRFCMVLDPBOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC([Si](C)(C)C)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)



![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)





